molecular formula C6H13NO2 B13171033 3-(Aminomethyl)-2-hydroxypentanal

3-(Aminomethyl)-2-hydroxypentanal

Katalognummer: B13171033
Molekulargewicht: 131.17 g/mol
InChI-Schlüssel: DTPGHVXMRDGMDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Aminomethyl)-2-hydroxypentanal is an organic compound that features both an amino group and a hydroxyl group attached to a pentanal backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-2-hydroxypentanal can be achieved through several methods. One common approach involves the reaction of 2-hydroxypentanal with an aminomethylating agent under controlled conditions. For example, the reaction can be carried out using formaldehyde and ammonia in the presence of a catalyst to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as the preparation of intermediates, purification, and final product isolation. The use of environmentally friendly solvents and reagents is also emphasized to minimize waste and reduce environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Aminomethyl)-2-hydroxypentanal undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-(Aminomethyl)-2-oxopentanal.

    Reduction: The carbonyl group in the compound can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: 3-(Aminomethyl)-2-oxopentanal

    Reduction: 3-(Aminomethyl)-2-hydroxypentanol

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

3-(Aminomethyl)-2-hydroxypentanal has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 3-(Aminomethyl)-2-hydroxypentanal involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with active sites, while the hydroxyl group can participate in hydrogen bonding and other polar interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(Aminomethyl)-2-hydroxyhexanal
  • 3-(Aminomethyl)-2-hydroxybutanal
  • 3-(Aminomethyl)-2-hydroxyheptanal

Uniqueness

3-(Aminomethyl)-2-hydroxypentanal is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of both an amino group and a hydroxyl group on a pentanal backbone allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Eigenschaften

Molekularformel

C6H13NO2

Molekulargewicht

131.17 g/mol

IUPAC-Name

3-(aminomethyl)-2-hydroxypentanal

InChI

InChI=1S/C6H13NO2/c1-2-5(3-7)6(9)4-8/h4-6,9H,2-3,7H2,1H3

InChI-Schlüssel

DTPGHVXMRDGMDE-UHFFFAOYSA-N

Kanonische SMILES

CCC(CN)C(C=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.